molecular formula C8H10BrN5O B10845829 8-Bromo-9-(2-hydroxypropyl)-9H-adenine

8-Bromo-9-(2-hydroxypropyl)-9H-adenine

Cat. No.: B10845829
M. Wt: 272.10 g/mol
InChI Key: MMKXSEBGGSBLDX-UHFFFAOYSA-N
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Description

8-Bromo-9-(2-hydroxypropyl)-9H-adenine is a synthetic purine derivative designed for pharmacological research, particularly in the study of purinergic signaling. This compound is structurally characterized by a bromine atom at the 8-position and a 2-hydroxypropyl chain at the 9-position of the adenine core. Research indicates that such modifications are strategically valuable; the presence of an alkyl chain at the N-9 position, instead of a sugar moiety, is a known feature of adenosine receptor antagonists . Furthermore, introduction of a bromine at the C-8 position on 9-substituted adenines has been shown to promote interaction with adenosine receptors, particularly enhancing affinity and utility at the A2A subtype . This makes 8-Bromo-9-(2-hydroxypropyl)-9H-adenine a promising chemical tool for developing new ligands for adenosine A2A and A2B receptors . The purinergic system, which includes these adenosine receptors, is a major pharmacological target involved in numerous physiological and pathophysiological processes, including the regulation of immune responses, inflammation, and central nervous system (CNS) functions . Consequently, this compound serves as a critical building block for researchers investigating therapies for CNS dysfunctions, inflammatory diseases, asthma, and ischemic injuries . The closely related compound 9-(2-hydroxypropyl)adenine is listed with CAS RN 14047-26-8 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H10BrN5O

Molecular Weight

272.10 g/mol

IUPAC Name

1-(6-amino-8-bromopurin-9-yl)propan-2-ol

InChI

InChI=1S/C8H10BrN5O/c1-4(15)2-14-7-5(13-8(14)9)6(10)11-3-12-7/h3-4,15H,2H2,1H3,(H2,10,11,12)

InChI Key

MMKXSEBGGSBLDX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=NC=NC(=C2N=C1Br)N)O

Origin of Product

United States

Preparation Methods

Alkylation of 8-Bromoadenine with Bromoacetone

The hydroxypropyl group is introduced via alkylation using bromoacetone, as demonstrated in the synthesis of related adenine derivatives. In this step, 8-bromoadenine reacts with bromoacetone in the presence of a base such as potassium carbonate (K₂CO₃) in DMF:

8-Bromoadenine + BromoacetoneK2CO3,DMF8-Bromo-9-(acetonyl)adenine\text{8-Bromoadenine + Bromoacetone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{8-Bromo-9-(acetonyl)adenine}

Optimized Conditions :

  • Solvent : DMF (dry, <20 ppm H₂O).

  • Base : K₂CO₃ (3 equiv).

  • Temperature : 0°C (ice bath) to suppress side reactions.

  • Yield : Up to 96% (observed in analogous reactions).

Reduction of Acetonyl to Hydroxypropyl

The ketone group in the acetonyl side chain is reduced to a hydroxyl group using asymmetric hydrogenation. For example, the Chinese patent CN104710424B describes the use of a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselective reduction:

8-Bromo-9-(acetonyl)adenineH2,Ru-BINAP(R)-8-Bromo-9-(2-hydroxypropyl)adenine\text{8-Bromo-9-(acetonyl)adenine} \xrightarrow{\text{H}_2, \text{Ru-BINAP}} \text{(R)-8-Bromo-9-(2-hydroxypropyl)adenine}

Key Parameters :

  • Catalyst Loading : 0.5–1 mol%.

  • Pressure : 50–100 bar H₂.

  • Enantiomeric Excess (ee) : >99% (reported for similar substrates).

Alternative Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production adopts continuous flow reactors to enhance efficiency. For instance, the alkylation and reduction steps are performed in tandem within a single reactor system, minimizing intermediate isolation and reducing processing time.

Advantages :

  • Throughput : 10–100 kg/day capacity.

  • Purity : >98% by HPLC.

Solvent Recycling

DMF is recovered via distillation and reused, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Time 48–72 hours8–12 hours
Yield 70–76%85–90%
Enantiomeric Excess >99%>99%
Cost Efficiency ModerateHigh

Challenges and Solutions

Regioselectivity in Bromination

Challenge : Competing bromination at the 2- or 6-positions.
Solution : Use of NBS in DMF at 0°C directs bromination to the 8-position.

By-Product Formation During Alkylation

Challenge : O-Alkylation competing with N-alkylation.
Solution : Sterically hindered bases (e.g., K₂CO₃) favor N-9 alkylation .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-9-(2-hydroxypropyl)-9H-adenine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The hydroxypropyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield adenine and other by-products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while oxidation of the hydroxypropyl group forms an aldehyde or carboxylic acid.

Scientific Research Applications

8-Bromo-9-(2-hydroxypropyl)-9H-adenine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine involves its interaction with nucleic acids and proteins. The bromine atom and hydroxypropyl group enhance its binding affinity to specific molecular targets, such as DNA polymerases and kinases. This interaction can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division. The compound’s effects on molecular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues of 8-Bromo-9-substituted Adenines

Several 8-bromo-9-substituted adenines have been reported, differing in the substituent at position 8. Key examples include:

Compound Name Substituent at Position 9 Molecular Weight (g/mol) Key Features Source
8-Bromo-9-(2-hydroxypropyl)-9H-adenine 2-hydroxypropyl ~285.1 (estimated) Hydroxyl group enhances solubility; moderate steric bulk
8-Bromo-9-butyl-9H-purin-6-amine Butyl 270.13 Non-polar, longer chain; reduced solubility
8-Bromo-9-ethyl-9H-adenine Ethyl ~254.1 (estimated) Short alkyl chain; lower hydrophilicity
8-Bromo-9-cyclohexyl-9H-adenine Cyclohexyl ~320.2 (estimated) Bulky substituent; potential steric hindrance

Key Observations :

  • Hydrophilicity : The 2-hydroxypropyl group in the target compound provides superior water solubility compared to purely alkyl (e.g., ethyl, butyl) or cycloalkyl (e.g., cyclohexyl) substituents. This property is critical for bioavailability and drug delivery .
  • Steric Effects : Bulky groups like cyclohexyl may hinder binding to flat receptor pockets, whereas 2-hydroxypropyl balances moderate bulk with flexibility.

Comparison with Hydroxypropyl-Substituted Xanthines

Proxyphylline (7-(2-hydroxypropyl)theophylline), a xanthine derivative, shares the 2-hydroxypropyl motif but differs in its core structure (xanthine vs. adenine).

Compound Name Core Structure Molecular Weight (g/mol) Pharmacological Role
8-Bromo-9-(2-hydroxypropyl)-9H-adenine Adenine ~285.1 Potential adenosine receptor antagonist
Proxyphylline Theophylline 238.24 Bronchodilator; phosphodiesterase inhibitor

Key Differences :

  • Receptor Specificity: Adenine derivatives often target adenosine receptors (e.g., A2a), while xanthines like proxyphylline inhibit phosphodiesterases or act as adenosine receptor antagonists .
  • Bromine Effect : The bromine at position 8 in the adenine derivative may enhance binding specificity compared to unmodified xanthines.

Comparison with Carcinogenic Nitrosamines

While structurally distinct, N-bis(2-hydroxypropyl)nitrosamine (DHPN) shares the 2-hydroxypropyl group and is a known carcinogen in rodents. This highlights the importance of structural context:

  • Toxicological Profile: DHPN induces thyroid and kidney tumors via nitrosamine-specific mechanisms, whereas 8-Bromo-9-(2-hydroxypropyl)-9H-adenine lacks the reactive nitrosamine moiety, suggesting lower carcinogenic risk .

Research Findings and Inferred Properties

  • Solubility : The 2-hydroxypropyl group likely improves solubility over alkylated analogs (e.g., 9-butyl or 9-ethyl), as seen in proxyphylline’s clinical use as a water-soluble bronchodilator .
  • Synthetic Feasibility : Analogous 9-substituted adenines are synthesized via nucleophilic substitution or alkylation, with purity confirmed by mass spectrometry and IR .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-Bromo-9-(2-hydroxypropyl)-9H-adenine, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis often involves nucleophilic substitution and protecting group strategies. For example, bromination at the 8-position of adenine derivatives can be achieved using NN-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C). The 2-hydroxypropyl group is introduced via alkylation reactions using 2-bromo-1-propanol or its derivatives, with base catalysts like K2_2CO3_3. Key intermediates (e.g., THP-protected purines) should be purified via column chromatography and characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle 8-Bromo-9-(2-hydroxypropyl)-9H-adenine in the laboratory?

  • Methodology : Use nitrile or neoprene gloves compliant with EN 374 standards, and follow strict glove-removal protocols to avoid skin contact. Work in a fume hood for volatile reactions. Toxicity data for structurally similar compounds (e.g., 2-hydroxypropyl carbamate) suggest low acute toxicity, but chronic exposure risks necessitate adherence to institutional safety guidelines. Always consult safety data sheets (SDS) for disposal protocols and emergency procedures .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodology :

  • NMR : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., downfield shifts for Br-substituted purines at ~8.3–8.5 ppm). 13C NMR^{13} \text{C NMR} confirms the 2-hydroxypropyl chain (e.g., C-OH resonance at ~70 ppm).
  • IR : Hydroxyl stretches (~3200–3600 cm1^{-1}) and C-Br vibrations (~550–650 cm1^{-1}).
  • MS : HRMS (ESI or EI) validates molecular weight and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the 2-hydroxypropyl substituent influence the photostability of 8-Bromo-9H-adenine derivatives under UV exposure?

  • Methodology : Computational studies using time-dependent density functional theory (TDDFT) reveal that ultrafast electron relaxation pathways in 9H-adenine derivatives dissipate UV energy. The 2-hydroxypropyl group may alter excited-state dynamics by introducing hydrogen-bonding interactions. Compare experimental UV-vis spectra with simulated electronic transitions (e.g., using Gaussian or ORCA software) to quantify photodegradation rates .

Q. What experimental designs are suitable for studying the TLR7-selective signaling activity of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine?

  • Methodology :

  • In vitro assays : Use HEK293 cells transfected with human TLR7 and NF-κB luciferase reporters. Measure dose-dependent luciferase activity (EC50_{50}) and compare with control agonists (e.g., imidazoquinolines).
  • SAR analysis : Synthesize analogs with varied alkyl chain lengths or bromine positions to identify critical structural motifs. Validate selectivity via TLR8/TLR9 inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data for brominated adenine derivatives?

  • Methodology :

  • Batch reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis.
  • Biological replicates : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests).
  • Meta-analysis : Cross-reference data with structurally validated compounds in public databases (e.g., PubChem, ChEMBL) to identify confounding factors (e.g., solvent effects, assay protocols) .

Q. What analytical methods are recommended for detecting trace impurities or degradation products in 8-Bromo-9-(2-hydroxypropyl)-9H-adenine?

  • Methodology :

  • GC-TEA/GC-MS : Detect nitrosoamine impurities (e.g., N-nitroso derivatives) using tert-butyldimethylsilyl (t-BDMS) ether derivatization. Monitor selective ions (e.g., m/z 333.2030 for ND2HPA) with high-resolution mass spectrometers.
  • HPLC-DAD : Use reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm for purity assessments .

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